

A Comparative Analysis of the Biological Activities of Diethyl 4-Methoxyphenylphosphonate Analogs

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Compound of Interest

Compound Name:	Diethyl 4-Methoxyphenylphosphonate
Cat. No.:	B1349408

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This guide provides a comparative overview of the biological activities of **Diethyl 4-Methoxyphenylphosphonate** and its analogs. The following sections detail their enzyme inhibitory and cytotoxic properties, supported by experimental data and detailed protocols to facilitate further research and development.

Enzyme Inhibitory Activity: Acid Phosphatase Inhibition

A study on a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives has demonstrated their potential as inhibitors of purple acid phosphatase (PAP).^[1] PAPs are metallo-hydrolases implicated in bone resorption, making them a therapeutic target for conditions like osteoporosis.^{[1][2]} The inhibitory activities of these analogs against red kidney bean purple acid phosphatase (rkbPAP) are summarized in the table below.

Table 1: Inhibitory Activity of **Diethyl 4-Methoxyphenylphosphonate** Analogs against Red Kidney Bean Purple Acid Phosphatase (rkbPAP)^{[1][2]}

Compound ID	Alkyl Chain Length	Ki (μM)	Inhibition Type
3a	C4	> 100	-
3b	C8	40.0	Mixed
3c	C12	10.1	Noncompetitive
3d	C16	1.1	Mixed

Structure-Activity Relationship (SAR) Insights:

The inhibitory potency of these analogs against rkbPAP increases with the length of the alkyl chain attached to the sulfonamide group.[\[1\]](#)[\[2\]](#) The hexadecyl derivative (3d) exhibited the highest potency with a Ki of 1.1 μM.[\[1\]](#)[\[2\]](#) This suggests that a longer alkyl chain may enhance the binding of the inhibitor to a hydrophobic region near the enzyme's active site.[\[1\]](#) The mode of inhibition was generally mixed, with the dodecyl derivative (3c) showing noncompetitive inhibition.[\[1\]](#)[\[2\]](#)

Cytotoxic and Anticancer Activity of Structurally Related Diethyl Arylphosphonates

While direct comparative studies on the anticancer activity of a focused series of **Diethyl 4-Methoxyphenylphosphonate** analogs are limited in the public domain, research on structurally related diethyl arylphosphonates and their derivatives has revealed significant cytotoxic potential against various cancer cell lines. This section provides a comparative summary of these findings to infer the potential anticancer applications of the target compound class.

Table 2: Cytotoxic Activity of Various Diethyl Arylphosphonate Analogs against Cancer Cell Lines

Compound Class	Specific Analog Example	Cancer Cell Line	IC50 (µM)	Reference
Diethyl α-Amino-α-Aryl-Methylphosphonates	Diethyl diethylphosphoryl- I-aminobenzylphosphonate	U266 (Multiple Myeloma)	Moderate (Concentration-dependent)	[3]
Thiophosphinoylated diethyl aminobenzylphosphonate	PANC-1 (Pancreatic Ductal Adenocarcinoma)	Moderate (Concentration-dependent)	[3]	
Di- α -aminophosphonates	Compound 4b	H1299 (Lung Cancer)	Moderate	[4]
Compound 4c	MCF7 (Breast Cancer)	Marked	[4]	
Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates	Compound 4u	HeLa (Cervical Cancer)	-	[5]
Diethyl(alkyl/aryl/heteroaryl amino)(4-(pyridin-2-yl)phenyl)methyl phosphonates	Compounds 4m, 4n, 4q	MBC-MCF7 (Breast Cancer)	Promising at 20 µg/mL	[6]

Key Observations:

- Diverse Anticancer Potential: Diethyl phosphonate derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including those of the pancreas, blood, lung, cervix, and breast.[3][4][5][6]
- Structural Modifications are Key: The nature of the substituents on the aryl ring and the groups attached to the α -carbon of the phosphonate play a crucial role in determining the anticancer activity.[7] For instance, the introduction of heterocyclic moieties like quinoline and pyridine has been explored to enhance cytotoxicity.[5][6]
- Mechanism of Action: For some derivatives, the anticancer activity has been linked to the induction of cell cycle arrest and apoptosis.[5][8]

Experimental Protocols

Acid Phosphatase Inhibition Assay

This protocol is adapted from the methodology used to evaluate the inhibitory potential of **Diethyl 4-Methoxyphenylphosphonate** analogs against purple acid phosphatase.

Materials:

- Red kidney bean purple acid phosphatase (rkbPAP)
- p-nitrophenyl phosphate (pNPP) as substrate
- Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.9)
- Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
- 96-well microplate reader

Procedure:

- Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of rkbPAP to the assay buffer containing various concentrations of the test compounds. Incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, pNPP.

- Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time using a microplate reader.
- Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time plots. Plot the reciprocal of the initial velocity ($1/v$) against the reciprocal of the substrate concentration ($1/[S]$) (Lineweaver-Burk plot) at different inhibitor concentrations to determine the type of inhibition and the inhibition constant (K_i).

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

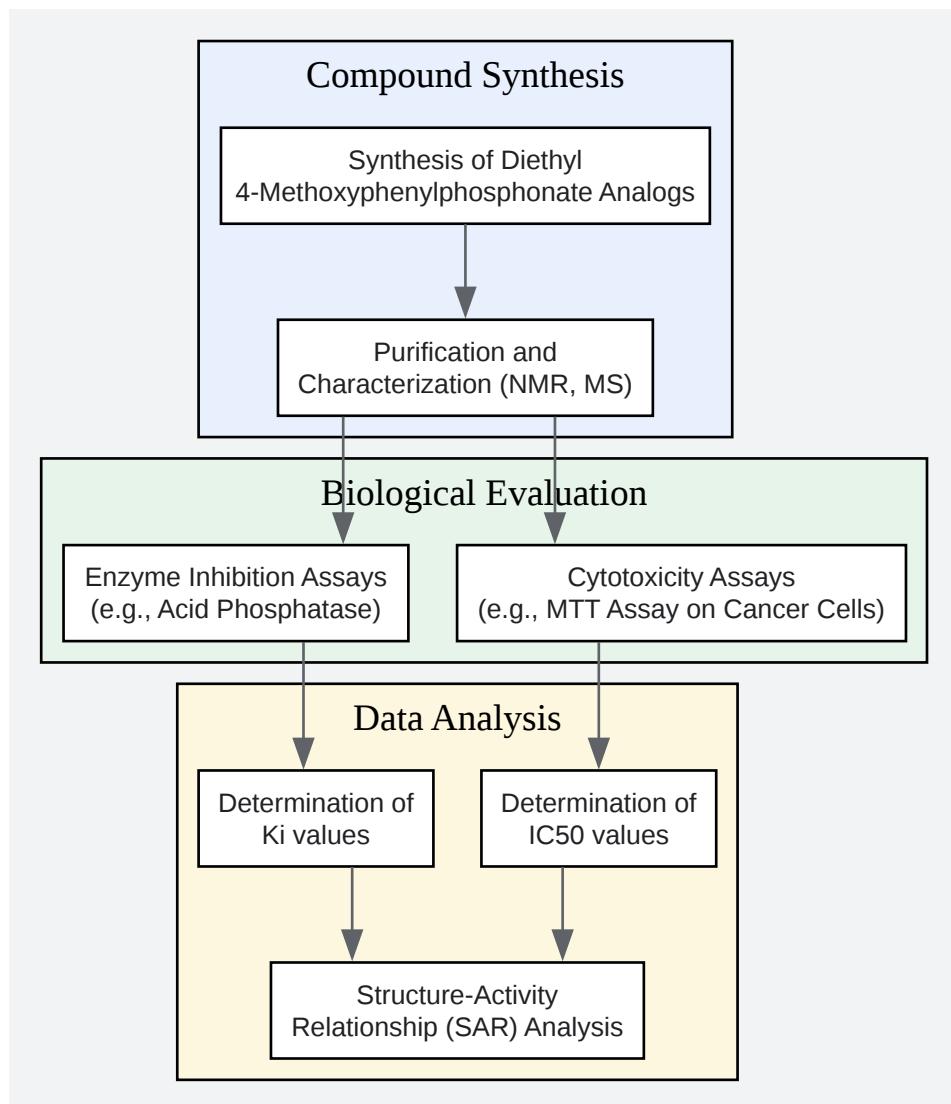
- Cancer cell lines (e.g., MCF-7, HeLa, A549)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the **Diethyl 4-Methoxyphenylphosphonate** analogs for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

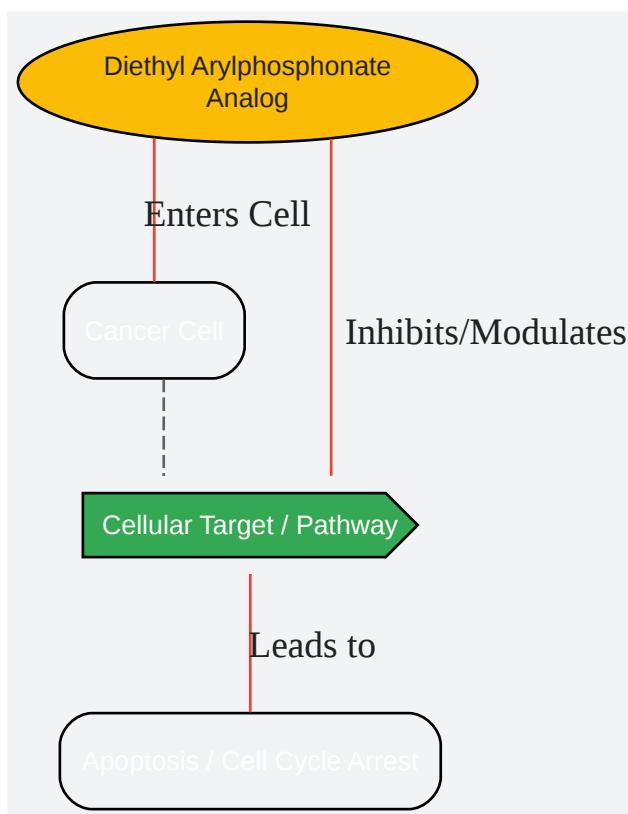
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations



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Experimental workflow for the synthesis and biological evaluation of **Diethyl 4-Methoxyphenylphosphonate** analogs.



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Proposed mechanism of anticancer activity for Diethyl Arylphosphonate analogs.

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